[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester
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Overview
Description
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is a synthetic organic compound with the molecular formula C13H24N2O4. It is known for its unique bicyclic structure and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl carbamate and methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- TERT-BUTYL (4-METHYLPIPERIDIN-4-YL)CARBAMATE
- TERT-BUTYL ((4-(DIFLUOROMETHYL)BICYCLO[2.2.2]OCTAN-1-YL)METHYL)CARBAMATE .
Uniqueness
TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is unique due to its specific bicyclic structure and the presence of the methoxy(methyl)carbamoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(20)17-16-9-6-15(7-10-16,8-11-16)12(19)18(4)21-5/h6-11H2,1-5H3,(H,17,20) |
InChI Key |
GNPGUIFQSPOWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)N(C)OC |
Origin of Product |
United States |
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